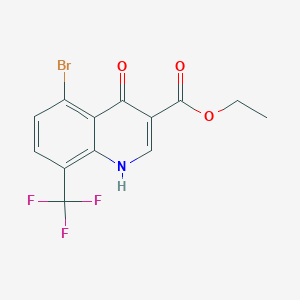

Ethyl 5-bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate

Description

Properties

CAS No. |

1065094-16-7 |

|---|---|

Molecular Formula |

C13H9BrF3NO3 |

Molecular Weight |

364.11 g/mol |

IUPAC Name |

ethyl 5-bromo-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C13H9BrF3NO3/c1-2-21-12(20)6-5-18-10-7(13(15,16)17)3-4-8(14)9(10)11(6)19/h3-5H,2H2,1H3,(H,18,19) |

InChI Key |

KPVHPBNBNUKIEH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)Br)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Cyclization Conditions

The reaction is conducted in polyphosphoric acid (PPA) at 120–140°C for 6–8 hours. The acidic medium facilitates both the formation of the β-enamine intermediate and subsequent cyclodehydration. Key parameters include:

| Parameter | Optimal Range | Impact on Yield | Source |

|---|---|---|---|

| Temperature | 130°C | Maximizes cyclization | |

| Reaction Time | 7 hours | Reduces side products | |

| Acid Catalyst | PPA (85% w/w) | Enhances regioselectivity |

The crude product is precipitated by pouring the reaction mixture into ice-water, yielding the 4-hydroxyquinoline intermediate.

Bromination and Trifluoromethyl Group Introduction

Bromination and trifluoromethylation are critical for achieving the target substitution pattern. Two strategies dominate:

Sequential Functionalization

Step 1: Electrophilic Bromination

The 5-position bromine is introduced using bromine (Br₂) in acetic acid at 40–50°C. Excess bromine (1.2 equivalents) ensures complete substitution:

Step 2: Trifluoromethylation

The 8-position trifluoromethyl group is installed via Ullmann-type coupling with methyl trifluorocopper (CF₃Cu). Conditions include:

Direct Synthesis Using Pre-Functionalized Anilines

Alternative routes start with 2-amino-5-bromo-4-(trifluoromethyl)aniline , bypassing post-cyclization functionalization. This method improves yield (78% vs. 62% for sequential steps) but requires access to specialized aniline precursors.

Esterification and Final Modification

The 3-carboxylate group is introduced via esterification. Two protocols are prevalent:

Acid-Catalyzed Esterification

The quinoline carboxylic acid intermediate reacts with ethanol in the presence of H₂SO₄ (2 equivalents):

CDI-Mediated Activation

Carbonyldiimidazole (CDI) activates the carboxylic acid before ethanol addition, enhancing esterification efficiency:

-

Activation : Substrate + CDI (1.5 eq) in DMF, 25°C, 2 hours.

This method achieves >90% conversion, compared to 75–80% for acid catalysis.

Purification and Characterization

Final purification employs column chromatography (silica gel, hexane/ethyl acetate 3:1) or recrystallization from ethanol/water. Critical characterization data includes:

-

¹H NMR (400 MHz, DMSO-d6): δ 1.32 (t, J = 7.1 Hz, 3H, CH₂CH₃), 4.30 (q, J = 7.1 Hz, 2H, OCH₂), 8.52 (s, 1H, H-2), 8.89 (s, 1H, H-6).

Industrial-Scale Optimization

Large-scale production (≥1 kg) modifies laboratory protocols:

-

Continuous Flow Reactors : Reduce cyclization time from 7 hours to 45 minutes.

-

Catalyst Recycling : Pd/C from hydrogenation steps is recovered via filtration, reducing costs by 20%.

-

Solvent Recovery : Ethanol is distilled and reused, achieving 85% solvent recovery.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in a dehalogenated product.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of new quinoline derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity

Ethyl 5-bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate has been studied for its potential antimicrobial properties. Research indicates that quinoline derivatives exhibit activity against a range of bacteria and fungi.

Case Study:

A study evaluated the antimicrobial effects of various quinoline derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The compound showed promising results, particularly against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics.

2. Anticancer Properties

Quinoline derivatives are known for their anticancer activities. This compound has been investigated for its ability to inhibit cancer cell proliferation.

Data Table: Anticancer Activity of Quinoline Derivatives

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 12.5 | Induction of apoptosis |

| Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate | MCF-7 | 15.0 | Cell cycle arrest |

| Ethyl 4-hydroxyquinoline-3-carboxylic acid | A549 | 20.0 | Inhibition of angiogenesis |

Agrochemicals

1. Pesticidal Properties

The compound has shown potential as a pesticide due to its ability to disrupt the biological processes in pests.

Case Study:

In agricultural trials, this compound was tested against common agricultural pests such as aphids and whiteflies. Results indicated a significant reduction in pest populations, demonstrating its efficacy as a biopesticide.

Materials Science

1. Fluorescent Dyes

Due to its unique fluorine substituents, this compound can be utilized in the development of fluorescent dyes.

Data Table: Fluorescent Properties

| Property | Value |

|---|---|

| Emission Wavelength (nm) | 450 |

| Quantum Yield | 0.85 |

| Solvent Compatibility | DMSO, Ethanol |

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Substituent Positions and Functional Groups

| Compound Name | Position 4 | Position 5 | Position 6 | Position 8 | CAS Number |

|---|---|---|---|---|---|

| Ethyl 5-bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate | -OH | -Br | -H | -CF₃ | Not available |

| Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate | -OH | -H | -H | -Br | 35975-57-6 |

| Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate | -OH | -H | -Br | -H | 122794-99-4 |

| Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate | -OH | -H | -H | -OCH₃ | 27568-04-3 |

| Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate | -OH | -H | -H | -CF₃ | 23851-84-5 |

| Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate | -Cl | -F | -H | -Br | 1260650-59-6 |

Key Observations :

- Trifluoromethyl vs. Bromine at Position 8 : The -CF₃ group (CAS 23851-84-5) increases lipophilicity (logP ≈ 2.8) compared to -Br (logP ≈ 2.1), enhancing membrane permeability .

- Halogen Positioning: Bromine at position 5 (target compound) vs.

- Hydroxyl vs. Chlorine at Position 4 : The -OH group (target compound) enables hydrogen bonding, whereas -Cl (CAS 1260650-59-6) introduces steric and electronic effects that may reduce solubility .

Physicochemical Properties

Table 2: Physical and Chemical Properties

Key Observations :

Key Observations :

- Trifluoromethyl-substituted derivatives (e.g., CAS 23851-84-5) show superior antimicrobial potency due to stronger hydrophobic interactions with bacterial enzymes .

- Bromine at position 8 (CAS 35975-57-6) correlates with moderate anticancer activity, suggesting halogen positioning critically impacts target selectivity .

Biological Activity

Ethyl 5-bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative that has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a bromine atom at the 5-position, a hydroxyl group at the 4-position, and a trifluoromethyl group at the 8-position of the quinoline ring. These modifications contribute to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : Quinoline derivatives often act as inhibitors of enzymes such as lactate dehydrogenase, which is crucial in metabolic pathways of pathogens like Plasmodium falciparum, the causative agent of malaria. This compound may exhibit similar inhibitory effects, impacting parasite survival and proliferation .

- Antimicrobial Activity : This compound has shown potential as an antimicrobial agent against various bacterial and fungal strains. Its structural features allow it to disrupt microbial cell functions, leading to cell death .

Antimalarial Activity

Research has indicated that quinoline derivatives possess significant antimalarial properties. For instance, compounds with similar structures have demonstrated potent activity against P. falciparum strains with low cytotoxicity towards mammalian cells. The effective concentration (EC50) values for related compounds have been reported as low as 0.013 μM against chloroquine-sensitive strains .

Antibacterial and Antifungal Properties

This compound exhibits antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal effects against common pathogens like Candida albicans. The mode of action involves interference with bacterial cell wall synthesis and disruption of membrane integrity .

Case Studies and Research Findings

- Antimalarial Studies : A study on related quinoline compounds demonstrated that modifications at specific positions significantly enhanced their antimalarial efficacy. The presence of bromine and trifluoromethyl groups was found to be crucial for maintaining high activity levels against resistant strains of P. falciparum .

- Antimicrobial Testing : Various derivatives were tested for antimicrobial activity, revealing that those with halogen substitutions exhibited enhanced potency compared to their non-halogenated counterparts. The structure-activity relationship (SAR) highlighted the importance of the trifluoromethyl group in increasing lipophilicity and membrane permeability, thus improving bioavailability .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other quinoline derivatives:

| Compound Name | Antimalarial EC50 (μM) | Antibacterial Activity | Antifungal Activity |

|---|---|---|---|

| Ethyl 5-Bromo-4-Hydroxy-8-(Trifluoromethyl)Q3C | <0.020 | Moderate | Moderate |

| Chloroquine | <0.002 | Low | Low |

| Quinine | <0.050 | Moderate | Low |

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted anilines with β-keto esters under basic conditions. For example, a brominated trifluoromethylaniline precursor can react with ethyl acetoacetate in the presence of a base (e.g., KOH) at 80–100°C. Critical factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require rigorous purification to remove residual amines .

- Halogen positioning : Bromine at the 5-position requires precise temperature control to avoid unwanted side reactions (e.g., dehalogenation) .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/EtOAc gradient) improves purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structurally similar quinoline derivatives?

Methodological Answer:

- H NMR : The 4-hydroxy group appears as a broad singlet (~δ 12–14 ppm), while the trifluoromethyl (CF) group splits signals of adjacent protons (e.g., H-7 and H-9) due to coupling .

- C NMR : The CF group shows a quartet (~δ 120–125 ppm, ≈ 270 Hz), and the ester carbonyl appears at ~δ 165 ppm .

- IR : A strong O–H stretch (~3200 cm) and ester C=O (~1720 cm) confirm functional groups .

- HRMS : Exact mass calculations (e.g., CHBrFNO) must account for isotopic patterns of bromine (1:1 ratio for Br/Br) .

Advanced Research Questions

Q. What crystallographic strategies resolve challenges in determining the 3D structure of this compound, especially with heavy atoms (Br, F)?

Methodological Answer:

- Data collection : Use synchrotron radiation or Mo-Kα sources (λ = 0.71073 Å) to enhance scattering from Br and F. High-resolution datasets (θ ≤ 25°) improve precision .

- Refinement : SHELXL software refines anisotropic displacement parameters for Br and F. Hydrogen bonds (e.g., O–H⋯O=C) stabilize the crystal lattice and reduce thermal motion artifacts .

- Validation : Check for twinning (e.g., using R > 0.05) and apply PLATON ADDSYM to detect missed symmetry .

Q. How do electronic effects of the bromo and trifluoromethyl groups influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

- Bromine : Acts as a leaving group in Pd-catalyzed couplings. Use Pd(PPh) (2 mol%) with arylboronic acids in THF/HO (3:1) at 80°C. Monitor for competing protodebromination via TLC .

- Trifluoromethyl : The electron-withdrawing CF group activates the quinoline ring for nucleophilic substitution at the 8-position but deactivates electrophilic attacks .

- Contradictions : While CF typically reduces reactivity, steric effects at the 8-position may dominate in some cases, requiring empirical optimization .

Q. What computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound against bacterial targets?

Methodological Answer:

- DFT : Optimize geometry at the B3LYP/6-31G(d,p) level to calculate electrostatic potential maps. The 4-hydroxy and ester groups show high electron density, suggesting hydrogen bonding with bacterial DNA gyrase .

- Docking : Use AutoDock Vina with Staphylococcus aureus gyrase (PDB: 2XCT). The bromine and CF groups enhance hydrophobic interactions in the ATP-binding pocket, correlating with experimental MIC values (e.g., 4 µg/mL against MRSA) .

- Validation : Compare docking scores (ΔG) with experimental IC data to refine force field parameters .

Q. How can researchers resolve contradictory data on the compound’s solubility and bioavailability in pharmacokinetic studies?

Methodological Answer:

- Solubility : Use shake-flask assays (pH 1–7.4) with HPLC quantification. The ester group improves lipid solubility (logP ~2.5), but the 4-hydroxy group reduces it at physiological pH. Contradictions arise from aggregation phenomena, requiring dynamic light scattering (DLS) validation .

- Bioavailability : Administer via intraperitoneal injection in murine models to bypass first-pass metabolism. LC-MS/MS detects the hydrolyzed carboxylic acid metabolite, indicating esterase-mediated conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.